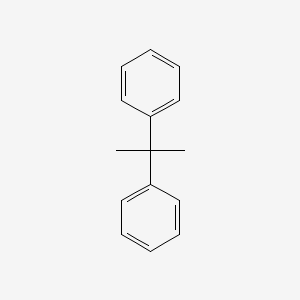

2,2-Diphenylpropane

描述

Historical Context and Evolution of Research on Phenylpropane Derivatives

The exploration of phenylpropane derivatives is deeply rooted in the history of organic chemistry. Early investigations into these compounds were often driven by the desire to understand the structure and reactivity of naturally occurring substances. Phenylpropanoids, a diverse class of plant secondary metabolites derived from the amino acid phenylalanine, have been a subject of study for well over a century. researchgate.netnih.gov These compounds, which share the C6-C3 phenyl-propane skeleton, are responsible for a wide array of biological activities and have long been used in traditional medicine. researchgate.netgoogle.com

The synthetic side of phenylpropane chemistry also has a rich history. A pivotal moment in the synthesis of related diarylalkanes was the development of the Baeyer Condensation in the late 1800s by Adolf von Baeyer. sciencemadness.org This reaction, involving the acid or base-catalyzed condensation of aromatic compounds with aldehydes or ketones, laid the groundwork for the synthesis of numerous important molecules, including the well-known Bisphenol A (4,4'-dihydroxy-2,2-diphenylpropane). sciencemadness.orgchemeurope.com Bisphenol A, a close structural relative of 2,2-diphenylpropane, was first synthesized in 1891 and has since become a key monomer in the production of polycarbonate plastics and epoxy resins. chemeurope.com The methods developed for the synthesis of these early phenylpropane derivatives, such as the reaction of phenol (B47542) with acetone (B3395972) to produce Bisphenol A, provided a foundation for accessing a wide range of structurally similar compounds, including this compound itself. sciencemadness.orgchemeurope.com

Significance of this compound in Contemporary Chemical Science

In the modern era, this compound has emerged as a compound of significant interest due to its unique structural features and versatile reactivity. Its importance spans from its use as a fundamental building block in materials science to its application as a model system for studying reaction mechanisms in organic chemistry.

The this compound unit is a key structural motif in various advanced materials. Its incorporation into polymer backbones can impart desirable properties such as thermal stability, rigidity, and specific solubility characteristics. A prominent example is its hydroxylated derivative, Bisphenol A, which is a crucial component in the manufacture of polycarbonates and epoxy resins. chemeurope.com While distinct from this compound, the extensive research on Bisphenol A-based polymers highlights the value of the diphenylpropane core in materials science.

Furthermore, derivatives of this compound are utilized in the synthesis of specialized polymers. For instance, 2,2-bis(aminophenyl)propane can be produced from this compound through nitration followed by reduction. google.com This diamine can then serve as a monomer for the creation of high-performance polymers. The substitution pattern on the phenyl rings of the this compound unit can be precisely controlled, allowing for the fine-tuning of the resulting material's properties.

The structure of this compound makes it an excellent model compound for studying various aspects of reaction mechanisms in organic chemistry. The presence of two phenyl groups attached to a quaternary carbon atom influences the reactivity of the molecule and provides a framework for investigating steric and electronic effects.

For example, the nitration of this compound has been studied to understand the directing effects of the alkyl group and the distribution of isomers formed. google.com Such studies provide valuable insights into electrophilic aromatic substitution reactions on highly substituted aromatic rings. The accessibility of the starting material and the relative ease of analyzing the product mixtures make this compound a useful substrate for these fundamental investigations.

Role as a Fundamental Structural Motif in Advanced Materials

Scope and Objectives of Research on this compound

Current and future research on this compound is focused on addressing existing knowledge gaps and exploring new frontiers in its application and chemical transformations.

While the synthesis and some reactions of this compound are well-established, there remain areas where a deeper understanding of its reactivity is needed. For example, exploring the selective functionalization of the phenyl rings in the presence of the neopentyl-like quaternary center presents an ongoing challenge. Developing new catalytic systems that can achieve high selectivity in reactions such as halogenation, sulfonation, or other electrophilic substitutions is an active area of research. A 2012 study on the post-sulfonation of a polyethersulfone containing dioxy-2,2-diphenylpropane units revealed that the sulfonation of the first phenyl ring retards the sulfonation of the second, indicating a deactivating effect that influences the reaction pathway. ipfdd.de

Furthermore, investigating the cleavage and rearrangement reactions of the this compound skeleton under various conditions can provide valuable information about bond dissociation energies and the stability of the resulting carbocations or radical intermediates.

A significant objective of ongoing research is to expand the applications of this compound by developing novel derivatization strategies. This includes the synthesis of new functionalized derivatives that can serve as monomers for advanced polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or optical characteristics. For example, a 2024 study reported the synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione, showcasing the potential for creating highly functionalized derivatives. researchgate.net

Moreover, the synthesis of diphenylpropane lignan (B3055560) compounds from phenylpropene precursors highlights another avenue for creating complex and potentially biologically active molecules based on the diphenylpropane framework. google.com These efforts aim to move beyond the traditional uses of this compound and its simple derivatives to create high-value molecules for a range of applications in materials science, and synthetic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylpropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILSYCKGLDDVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047892 | |

| Record name | 2,2-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-22-3, 13540-56-2 | |

| Record name | Dimethyldiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013540562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5R1AZU4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,2 Diphenylpropane and Its Derivatives

Catalytic Synthesis Approaches

Catalysis is central to the modern synthesis of 2,2-diphenylpropane, providing pathways that are more efficient and selective than stoichiometric methods. The primary approaches involve the formation of carbon-carbon bonds between two phenyl rings and a central propane (B168953) unit, facilitated by various catalytic systems.

Friedel-Crafts Alkylation Innovations for this compound Production

The Friedel-Crafts reaction is a fundamental method for attaching alkyl substituents to aromatic rings. masterorganicchemistry.com The synthesis of this compound via this route typically involves the reaction of benzene (B151609) with an electrophilic three-carbon species, such as 2-chloropropane, acetone (B3395972), or 2-phenyl-2-propanol, in the presence of a catalyst. wiley-vch.de Innovations in this area have moved beyond traditional methods to enhance catalyst performance and product selectivity.

The classic Friedel-Crafts alkylation employs a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate the alkylating agent. masterorganicchemistry.com However, these reactions can be prone to side reactions like over-alkylation and carbocation rearrangements. wiley-vch.de Optimization strategies focus on tuning the catalyst's activity and the reaction conditions to maximize the yield of the desired this compound.

Research has shown that the choice of Lewis acid and reaction parameters are critical. A multivariate analysis of a similar process, the acylation of benzene, identified temperature and the nature and ratio of the catalyst as determinant factors. researchgate.net For instance, moderately active Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), when used at higher temperatures, can provide acceptable yields, particularly with less reactive substrates. researchgate.net The selective activation of leaving groups using specific Lewis acids, such as boron trifluoride etherate (BF₃•OEt₂), represents a cleaner and more selective approach, avoiding the buildup of highly reactive carbocations that can lead to unwanted byproducts. ethz.ch

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Catalyst Nature | Determines the level of electrophilic activation and potential for side reactions. | Using moderately active FeCl₃ or ZnCl₂ instead of highly active AlCl₃ to improve selectivity. researchgate.net |

| Temperature | Affects reaction rate and can influence product distribution. | Employing higher temperatures with moderately active catalysts to achieve acceptable yields. researchgate.net |

| Catalyst Ratio | Impacts the concentration of the active electrophile and catalyst efficiency. | Using catalytic amounts of BF₃•OEt₂ to enable cleaner, more selective transformations. ethz.ch |

| Solvent | Can influence catalyst activity and solubility of reactants. | Providing a homogeneous reaction mixture to prevent multiple alkylations. wiley-vch.de |

A significant innovation in the synthesis of this compound and related compounds is the move from homogeneous Lewis acids to solid, heterogeneous catalysts. essentialchemicalindustry.org Heterogeneous catalysts offer considerable advantages, including ease of separation from the product mixture, potential for regeneration and reuse, and often improved selectivity, aligning with the principles of green chemistry. jmaterenvironsci.com

Zeolites with Lewis acidic sites, such as Hf-Beta, Sn-Beta, and Zr-Beta, have proven to be highly active for the cross-aldol condensation of aromatic aldehydes with acetone, a key reaction for building the carbon skeleton of this compound. These catalysts can operate under mild conditions and tolerate common impurities.

Another promising class of materials is functionalized mesoporous silica (B1680970). For the synthesis of Bisphenol A, which shares the propane-2,2-diyl-diphenol skeleton with this compound, sulfonic acid-functionalized SBA-15 silica has demonstrated high catalytic activity. acs.org Materials where two sulfonic acid groups are positioned in close proximity show enhanced activity, suggesting a cooperative effect between the active sites. acs.org This principle can be applied to the direct synthesis of this compound from benzene and acetone.

| Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Hf-Beta, Sn-Beta, Zr-Beta Zeolites | Cross-aldol condensation of aromatic aldehydes and acetone | Highly active and stable under mild reaction conditions. | |

| Sulfonic Acid-Functionalized SBA-15 Silica | Condensation of phenol (B47542) and acetone | More active than corresponding homogeneous acids; demonstrates cooperative catalysis. | acs.org |

| Titanium-pillared clays | Acetalization of ketones | Effective for congested ketones, achieving yields up to 99%. jmaterenvironsci.com | jmaterenvironsci.com |

| Silica Sulfuric Acid (SiO₂/H₂SO₄) | Acetylation of alcohols | Effective and reusable heterogeneous catalyst for acid-catalyzed reactions. jmaterenvironsci.com | jmaterenvironsci.com |

Optimization of Lewis Acid Catalysts for Enhanced Selectivity

Grignard Reaction-Based Synthetic Pathways for this compound

The Grignard reaction provides a powerful tool for carbon-carbon bond formation. While not a direct route, it is instrumental in a multi-step pathway to this compound. This approach involves the synthesis of a tertiary alcohol intermediate, which then serves as an alkylating agent in a subsequent Friedel-Crafts reaction.

The pathway begins with the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, and after an acidic workup, forms 2-phenyl-2-propanol. This alcohol can then be used to alkylate a second molecule of benzene in the presence of an acid catalyst, yielding the final this compound product. wiley-vch.de This two-step method offers a high degree of control over the construction of the gem-diphenyl structure.

The target molecule, this compound, is achiral and thus its synthesis does not inherently require stereocontrol. However, the principles of stereoselective synthesis become critical when preparing chiral derivatives of this compound, where substituents on the phenyl rings or the propane backbone create stereogenic centers. In such cases, the use of chiral auxiliaries or catalysts during the Grignard reaction step could be employed to control the formation of a specific stereoisomer of the alcohol intermediate. While specific examples for this compound precursors are not prominent, the development of asymmetric Grignard reactions is a well-established field that could be applied to the synthesis of optically active analogues.

Diels-Alder Reaction Strategies for this compound Precursors

The Diels-Alder reaction is a powerful cycloaddition reaction for forming six-membered rings. unipd.it It is not used to synthesize this compound directly, but rather to construct complex precursors that can be later converted to the target structure. This strategy allows for the introduction of specific functionalities and stereochemistry in a controlled manner.

A notable strategy involves the use of gem-diborylalkenes as dienophiles in Diels-Alder reactions. nih.govnih.gov These reactions provide access to 1,1-bisborylcyclohexenes, which contain two boron atoms attached to the same carbon atom. nih.govnih.gov This geminal arrangement is a synthetic equivalent of the gem-diphenyl moiety. The boryl groups can be subsequently replaced by phenyl groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). The cyclohexene (B86901) ring of the resulting gem-diphenylcyclohexene could then be subjected to further chemical transformations, such as ring-opening or aromatization, to yield a derivative of this compound. This approach highlights the utility of the Diels-Alder reaction in creating highly functionalized intermediates for complex target molecules. researchgate.net

Advanced Asymmetric Hydrogenation Techniques for Diphenylpropene to 2,2-Diphenylpropanegoogle.comresearchgate.net

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the asymmetric hydrogenation of prochiral olefins represents a highly efficient method for creating stereogenic centers. For the production of chiral this compound, the catalytic hydrogenation of a suitable precursor like 1,2-diphenylpropene (B188750) is a key strategy. This transformation relies on transition metal catalysts, with palladium-based systems demonstrating significant potential. dicp.ac.cn The success of this approach hinges on the intricate design of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that directs the stereochemical outcome of the hydrogenation.

Chiral Ligand Design in Palladium-Catalyzed Hydrogenationgoogle.comresearchgate.net

The design of effective chiral ligands is a central theme in asymmetric catalysis. pnas.org For palladium-catalyzed hydrogenations, chiral phosphine (B1218219) ligands have been extensively developed and are crucial for achieving high levels of enantioselectivity. wikipedia.org The design philosophy often revolves around creating ligands with specific steric and electronic properties that can effectively differentiate between the two prochiral faces of the substrate. researchgate.netpnas.org

Key concepts in chiral ligand design include:

C₂-Symmetry: Many successful "privileged ligands" possess a C₂ axis of symmetry. This structural feature reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. pnas.org

Electron Density and Steric Bulk: Ligands with high electron density and significant steric bulk, such as DTBM-SegPHOS, can exhibit pronounced catalytic activity and enantioselectivity. researchgate.net The electronic properties influence the reactivity of the metal center, while the steric hindrance plays a crucial role in controlling the substrate's approach to the catalyst. pnas.org

Bite Angle: In bidentate phosphine ligands (diphosphines), the P-M-P angle, known as the bite angle, is a critical parameter. It influences the geometry of the catalytic complex and, consequently, its enantioselectivity.

P,N and P,O Ligands: Besides diphosphines, ligands containing both phosphorus and nitrogen (P,N) or phosphorus and oxygen (P,O) atoms have emerged as powerful tools in asymmetric catalysis, offering different coordination properties and electronic effects. wikipedia.org

The development of modular chiral ligands allows for fine-tuning of the catalyst's properties to achieve optimal performance for a specific transformation. acs.org

Enantioselective Control in this compound Productiongoogle.comresearchgate.net

Achieving a high degree of enantioselective control in the production of chiral this compound via hydrogenation is dependent on the careful optimization of the entire catalytic system. This includes the choice of metal precursor, the chiral ligand, the solvent, and the reaction conditions such as hydrogen pressure and temperature.

Palladium complexes, particularly with bidentate phosphine ligands like those from the SegPhos family, have proven highly effective in the asymmetric hydrogenation of various functionalized substrates, including imines and ketones, often achieving excellent enantioselectivities. dicp.ac.cn For instance, the hydrogenation of N-diphenylphosphinyl ketimines using a Pd(OCOCF₃)₂/(S)-SegPhos system can yield products with enantiomeric excesses (ee) ranging from 87% to 99%. dicp.ac.cn While direct data for diphenylpropene hydrogenation to this compound is specific, these analogous systems demonstrate the high potential for enantioselective control using palladium catalysis.

The following table illustrates the performance of a palladium-based catalyst system in the asymmetric hydrogenation of various N-diphenylphosphinyl ketimines, showcasing the level of enantioselective control achievable.

| Substrate (Ketimine) | Catalyst System | Solvent | H₂ Pressure (psi) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Diphenylphosphinyl ketimine 3a | Pd(OCOCF₃)₂/(S)-SegPhos | TFE | 1000 | 99% | dicp.ac.cn |

| N-Diphenylphosphinyl ketimine 3b | Pd(OCOCF₃)₂/(S)-SegPhos | TFE | 1000 | 97% | dicp.ac.cn |

| N-Diphenylphosphinyl ketimine 3h | Pd(OCOCF₃)₂/(S)-SegPhos | TFE | 1000 | 87% | dicp.ac.cn |

Derivatization and Functionalization Strategies for this compound

The chemical modification of the this compound scaffold is essential for synthesizing derivatives with tailored properties. Among the most fundamental and widely studied derivatization reactions is the nitration of its phenyl rings.

Nitration of this compound to 2,2-Bis(nitrophenyl)propanegoogle.comnih.gov

The introduction of nitro groups onto the aromatic rings of this compound yields 2,2-bis(nitrophenyl)propane. This dinitro derivative is a crucial intermediate, as the nitro groups can be subsequently reduced to form 2,2-bis(aminophenyl)propane, a monomer used in the production of high-performance polymers like polyamides and polyimides. google.comgoogle.com The nitration is typically an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.com

Regioselectivity and Isomer Distribution Controlnih.gov

A significant challenge in the nitration of this compound is controlling the position of the incoming nitro groups. orgchemres.org The isopropylidene bridge is an ortho,para-directing group. The primary goal is often to maximize the formation of the 2,2-bis(4-nitrophenyl)propane (B1308364) (4,4'-isomer), as this leads to the most sought-after diamine monomer. google.comgoogle.com

Research has shown that the reaction conditions, particularly the solvent, can profoundly influence the isomer distribution. googleapis.com Nitration in concentrated sulfuric acid without a co-solvent can lead to a mixture of isomers, with the desired 4,4'-isomer being produced in significant, but not exclusive, amounts. A notable advancement is the use of nitrobenzene (B124822) as a solvent for the nitration process. This method has been found to enhance the regioselectivity, increasing the proportion of the para-substituted product. google.comgoogleapis.com This improved selectivity is achievable at ambient temperatures, which is advantageous over older methods that required sub-zero temperatures to achieve similar results. googleapis.com

The following table compares the selectivity of the nitration reaction under different conditions.

| Nitration Condition | Temperature | Selectivity for 4,4'-isomer | Reference |

|---|---|---|---|

| Concentrated H₂SO₄, Concentrated HNO₃ | 17-20°C | 64% | google.comgoogle.com |

| Nitrobenzene solvent, H₂SO₄, HNO₃ | Above 15°C | Predominantly 4,4'-isomer | google.com |

Optimization of Nitration Reagents and Conditionsnih.gov

Optimizing the nitration of this compound involves fine-tuning several parameters to maximize yield and regioselectivity while ensuring complete conversion. beilstein-journals.org

Nitrating Agent: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).

Molar Ratio: The stoichiometry between this compound and the nitrating agent is critical. To introduce two nitro groups, a molar ratio of at least 1:2 (substrate:nitro group source) is required. In practice, ratios of 1:2 to 1:15 are used to drive the reaction to completion and achieve full conversion of the starting material. google.com Ratios between 1:2 and 1:5 are often preferred. google.com

Temperature: The nitration reaction is highly exothermic and temperature control is crucial. beilstein-journals.org The reaction can be carried out over a wide temperature range, for example, from 0 to 150°C. google.com However, lower temperatures (e.g., 15-20°C) are often employed to control the reaction rate and minimize the formation of byproducts. google.comgoogleapis.com

Solvents: The choice of solvent can impact regioselectivity. While the reaction can be run in excess sulfuric acid, using nitrobenzene as a solvent has been shown to improve the yield of the desired 4,4'-isomer. google.com Other approaches may utilize inert solvents like methylene (B1212753) chloride for product extraction. google.com

A typical laboratory procedure involves dissolving this compound in concentrated sulfuric acid, cooling the mixture, and adding concentrated nitric acid dropwise while maintaining a controlled temperature. google.comgoogle.com

Synthesis of Aminated this compound Derivatives

The introduction of amino groups to the this compound scaffold is a critical transformation, often starting from nitrated precursors. These aminated derivatives serve as valuable intermediates in the synthesis of various polymers and specialty chemicals.

Reduction Pathways for Nitro-Substituted this compound

The conversion of nitro-substituted this compound to its amino counterpart is a well-established process, with high yields being a primary objective. A common precursor, 2,2-bis(nitrophenyl)propane, can be effectively reduced to 2,2-bis(aminophenyl)propane. google.com This reduction is a crucial step in producing high-purity diamines.

A variety of reducing systems can be employed for the reduction of nitroarenes to anilines. These methods include the use of iron in acidic media, sodium hydrosulfite, sodium sulfide, tin(II) chloride, and titanium(III) chloride. wikipedia.org For instance, the Fe/CaCl₂ system has been shown to be effective for the reduction of nitroarenes in the presence of other sensitive functional groups. organic-chemistry.org Another efficient method involves the use of sodium borohydride (B1222165) in combination with a nickel(II) chloride catalyst in an aqueous acetonitrile (B52724) solution, which can rapidly reduce nitroarenes to their corresponding amines at room temperature. asianpubs.org

The general reaction scheme for the reduction of a dinitro-diphenylpropane is as follows: O₂N-Ar-C(CH₃)₂-Ar-NO₂ + Reducing Agent → H₂N-Ar-C(CH₃)₂-Ar-NH₂

| Precursor | Reducing System | Product | Yield | Reference |

| 2,2-bis(nitrophenyl)propane | Catalytic Hydrogenation | 2,2-bis(aminophenyl)propane | Up to >80% | google.com |

| Nitroarenes (general) | NaBH₄/NiCl₂·6H₂O | Aryl amines | High | asianpubs.org |

| Nitroarenes (general) | Fe/CaCl₂ | Aryl amines | Excellent | organic-chemistry.org |

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation stands out as a highly efficient, atom-economical, and environmentally benign method for the reduction of nitro compounds to primary amines. sioc-journal.cn This process is widely used on an industrial scale for the production of anilines from nitroaromatics. wikipedia.org

The choice of catalyst is critical for the success of the hydrogenation. Common catalysts include palladium or platinum on a support such as carbon or γ-aluminum oxide, as well as Raney nickel. google.com The reaction is typically carried out under hydrogen pressure. For example, increasing the H₂ gas pressure from 5 to 20 bar has been shown to significantly increase the rate of hydrogenation of nitrobenzene to aniline (B41778). mdpi.com The development of homogeneous catalysts for this transformation is also an area of active research, offering the potential for high efficiency and selectivity through ligand and metal center modification. sioc-journal.cn Heterogeneous catalysis, however, remains a robust method for converting amides to amines, with catalysts like copper-chromium oxide being used under specific temperature and pressure conditions. csic.es

Halogenation and Substituted this compound Derivatives

The introduction of halogens into the this compound framework can be achieved through various methods, leading to versatile intermediates for further synthetic transformations.

Selective Bromination of Diphenylpropane-1,3-diones

The selective bromination of 1,3-dicarbonyl compounds, such as 1,3-diphenylpropane-1,3-dione (B8210364), is a valuable transformation. Solvent-free bromination using N-bromosuccinimide (NBS) at room temperature has been shown to be a highly selective method for producing the monobrominated product. Even with an excess of NBS, dibromination is not observed, highlighting the selectivity of this solid-state reaction.

Another effective method involves the use of an aqueous H₂O₂–HBr system at room temperature. researchgate.net This approach avoids the need for organic solvents or catalysts and provides good yields of the monobrominated product. researchgate.net

| Substrate | Brominating Agent/System | Product | Yield | Reference |

| 1,3-diphenylpropane-1,3-dione | N-Bromosuccinimide (NBS) | 2-bromo-1,3-diphenylpropane-1,3-dione | High | |

| 1,3-diphenylpropane-1,3-dione | aq. H₂O₂–HBr | 2-bromo-1,3-diphenylpropane-1,3-dione | Good | researchgate.net |

Fluorination of 1,3-Diketones Leading to Difluorinated Diphenylpropane Structures

The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. The synthesis of 2,2-difluoro-1,3-diketones from their non-fluorinated precursors is a key area of research.

Direct fluorination of 1,3-diketones and their ketoester derivatives using elemental fluorine can yield the corresponding 2,2-difluoro-1,3-dicarbonyl compounds when mediated by quinuclidine (B89598). worktribe.combeilstein-journals.org The reaction of 1,3-diphenylpropane-1,3-dione with Selectfluor®, an electrophilic fluorinating agent, can be controlled to produce either the mono- or difluorinated product by adjusting the amount of the reagent used. acs.org This reaction can be conveniently performed in aqueous media without the need for a catalyst or base. acs.org

| Substrate | Fluorinating Agent/System | Product | Yield | Reference |

| 1,3-diphenylpropane-1,3-dione | Selectfluor® (1.1 equiv) | 2-fluoro-1,3-diphenylpropane-1,3-dione | 95% | acs.org |

| 1,3-diphenylpropane-1,3-dione | Selectfluor® (2.5 equiv) | 2,2-difluoro-1,3-diphenylpropane-1,3-dione | 96% | acs.org |

| 1,3-diphenylpropane-1,3-dione | F₂ / quinuclidine | 2,2-difluoro-1,3-diphenylpropane-1,3-dione | High Conversion | researchgate.net |

Electrophilic Fluorination Mechanisms

The mechanism of electrophilic fluorination, particularly with reagents like Selectfluor®, is a subject of ongoing study. It is generally proposed that the reaction is initiated by an enol or enolate form of the ketone. scispace.com For 1,3-dicarbonyl compounds, the enol form attacks the electrophilic "F⁺" source. scispace.com

In the case of direct fluorination with F₂ mediated by quinuclidine, it is proposed that quinuclidine reacts with fluorine in situ to generate a fluoride (B91410) ion and an electrophilic N-F fluorinating agent. worktribe.combeilstein-journals.org The fluoride ion facilitates the deprotonation of the enol and accelerates the rate-limiting enolization of the 2-fluoro-1,3-dicarbonyl intermediate. beilstein-journals.org The resulting enolate can then react with the electrophilic fluorine source to form the difluorinated product. beilstein-journals.org The process is influenced by a combination of steric and electronic factors. scispace.comsapub.org

Mannich Side Chain Introduction in Dihydroxy-2,2-Diphenylpropane

The introduction of Mannich side chains onto the aromatic rings of 4′,4′-dihydroxy-2,2-diphenylpropane, also known as bisphenol A (BPA), is a significant synthetic modification. The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the phenol), formaldehyde (B43269), and a primary or secondary amine. lifesciencesite.comresearchgate.net This reaction is a cornerstone C-C bond formation method in organic synthesis. lifesciencesite.com

In the context of dihydroxy-2,2-diphenylpropane, the phenolic hydroxyl groups activate the ortho positions for electrophilic substitution, making them reactive sites for the Mannich reaction. nycu.edu.tw The reaction typically involves treating 4′,4′-dihydroxy-2,2-diphenylpropane with formaldehyde and a secondary amine, such as dimethylamine (B145610) or pyrrolidine (B122466), in a suitable solvent like methanol (B129727). lifesciencesite.comresearchgate.netlifesciencesite.com

The reaction can lead to the formation of both mono- and di-substituted products, where one or two aminomethyl groups are introduced onto the phenolic rings. For instance, the reaction of 4′,4′-dihydroxy-2,2-diphenylpropane with dimethylamine and formaldehyde in methanol yields 3′-dimethylaminomethyl-4′,4′-dihydroxy-2,2-diphenylpropane (mono-substituted) and 3′,3′-bis(dimethylaminomethyl)-4′,4′-dihydroxy-2,2-diphenylpropane (di-substituted). lifesciencesite.com Similarly, using pyrrolidine as the amine component results in the corresponding mono- and di-pyrrolidinylmethyl derivatives. lifesciencesite.comresearchgate.net

The relative yields of the mono- and di-substituted products can be controlled by the reaction conditions and stoichiometry of the reactants. A study reported that reacting 4′,4′-dihydroxy-2,2-diphenylpropane with dimethylamine and formaldehyde resulted in a 65% yield for the mono-substituted product and a 25% yield for the di-substituted product. lifesciencesite.com These Mannich bases are valuable as intermediates and as curing agents for epoxy resins, where the incorporated amine and phenol functionalities can participate in crosslinking reactions. nycu.edu.twresearchgate.net

The following table details the reactants and yields for the synthesis of Mannich side chain derivatives of 4′,4′-dihydroxy-2,2-diphenylpropane.

| Starting Phenol | Amine | Product | Substitution Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4′,4′-dihydroxy-2,2-diphenylpropane | Dimethylamine | 3′-dimethylaminomethyl-4′,4′-dihydroxy-2,2-diphenylpropane | Mono | 65 | lifesciencesite.com |

| 4′,4′-dihydroxy-2,2-diphenylpropane | Dimethylamine | 3′,3′-bis(dimethylaminomethyl)-4′,4′-dihydroxy-2,2-diphenylpropane | Di | 25 | lifesciencesite.com |

| 4′,4′-dihydroxy-2,2-diphenylpropane | Pyrrolidine | 3′-pyrrolidinylmethyl-4′,4′-dihydroxy-2,2-diphenylpropane | Mono | - | lifesciencesite.comresearchgate.net |

| 4′,4′-dihydroxy-2,2-diphenylpropane | Pyrrolidine | 3′,3′-bis(pyrrolidinylmethyl)-4′,4′-dihydroxy-2,2-diphenylpropane | Di | - | lifesciencesite.comresearchgate.net |

Reaction Mechanisms and Kinetics of 2,2 Diphenylpropane Transformations

Mechanistic Studies of Electrophilic Aromatic Substitution on 2,2-Diphenylpropane

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including this compound. libretexts.org These reactions involve the replacement of a hydrogen atom on one of the benzene (B151609) rings with an electrophile. savemyexams.com The general mechanism proceeds in two main steps: the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

The initial step in any electrophilic aromatic substitution is the generation of a potent electrophile. libretexts.org This is often achieved by the reaction of a reagent with a catalyst. For instance, in Friedel-Crafts alkylation, a Lewis acid like aluminum chloride (AlCl₃) is used to generate a carbocation from an alkyl halide. savemyexams.com Similarly, in nitration, concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). savemyexams.com

The attack of the electrophile can occur at the ortho, meta, or para positions of the phenyl rings of this compound. The regioselectivity of this attack is governed by the directing effects of the substituent already present on the benzene ring, in this case, the 2-propyl group.

The substituent on a benzene ring significantly influences both the rate of electrophilic aromatic substitution and the position of the incoming electrophile. numberanalytics.commsu.edu Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. saskoer.camasterorganicchemistry.com

Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus increasing the rate of reaction compared to benzene. masterorganicchemistry.com

Deactivating groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing down the reaction rate. masterorganicchemistry.com

The isopropyl group attached to the phenyl rings in this compound is an alkyl group. Alkyl groups are considered activating substituents. numberanalytics.com They donate electron density to the ring through an inductive effect and hyperconjugation. This increased electron density makes the aromatic ring more susceptible to attack by an electrophile, thus increasing the rate of substitution. saskoer.ca

Regarding regioselectivity, activating groups are typically ortho, para-directing . libretexts.org This is because they stabilize the sigma complex formed during the reaction more effectively when the electrophile attacks at the ortho or para positions. The positive charge in the arenium ion intermediate can be delocalized onto the carbon atom bearing the alkyl group, which is a more stable arrangement. saskoer.ca Conversely, deactivating groups generally direct incoming electrophiles to the meta position. libretexts.org

Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile will preferentially substitute at the ortho and para positions of the phenyl rings due to the activating and directing effects of the isopropyl bridge.

The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution.

| Substituent Group | Classification | Directing Effect |

| -OH, -NH₂, -OR | Activating | Ortho, Para |

| -Alkyl (e.g., -CH(CH₃)₂) | Activating | Ortho, Para |

| -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |

| -CHO, -COR, -COOR | Deactivating | Meta |

| -NO₂, -CN, -SO₃H | Deactivating | Meta |

This table provides a general classification of substituent effects in electrophilic aromatic substitution reactions.

Formation of Electrophilic Species and Attack Pathways

Free Radical Chain Reactions and Beta-Scission in this compound

Under conditions of high temperature, this compound can undergo decomposition through free radical chain reactions. scispace.com These reactions are characterized by the formation of highly reactive radical intermediates that propagate a chain of reactions. numberanalytics.com

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weakest covalent bond in the molecule. psu.eduosti.gov In this case, the carbon-carbon bond between the tertiary carbon of the propane (B168953) bridge and one of the phenyl rings is susceptible to breaking, as is the carbon-hydrogen bond at the tertiary position. scispace.comacs.org The thermal degradation of similar structures like 1,3-diphenylpropane (B92013) has been shown to proceed via free radical chain processes. osti.govosti.gov Studies on the thermolysis of surface-immobilized 1,3-diphenylpropane have also highlighted the role of free-radical chain induced decomposition. osti.gov

The initiation step of the free radical decomposition of this compound likely involves the formation of a diphenylmethyl radical and a methyl radical, or a cumyl radical and a phenyl radical, depending on which C-C bond cleaves. scispace.com Once formed, these radical intermediates can participate in a series of propagation steps. psu.edu

A key propagation step in the decomposition of such structures is beta-scission . psu.edu This process involves the cleavage of a carbon-carbon bond that is in the beta position relative to the carbon atom with the unpaired electron. psu.edu For a radical formed on the propane bridge of this compound, beta-scission would lead to the formation of a stable molecule (an alkene) and a new radical, which can then continue the chain reaction. psu.eduosti.gov

Another common propagation step is hydrogen abstraction, where a radical removes a hydrogen atom from another molecule to form a more stable molecule and a new radical. psu.edu The chain reaction continues until the radicals are consumed in termination steps, such as the combination of two radicals to form a stable, non-radical product. numberanalytics.com

The table below outlines the general steps in a free radical chain reaction.

| Reaction Step | Description |

| Initiation | Formation of radical species from a non-radical precursor, typically through heat or light. numberanalytics.com |

| Propagation | A radical reacts with a stable molecule to form a new radical and a new stable molecule. This step perpetuates the chain reaction. numberanalytics.com |

| Termination | Two radicals react with each other to form a stable, non-radical product, thus ending the chain reaction. numberanalytics.com |

This table describes the fundamental stages of a free radical chain reaction.

Thermal Decomposition Pathways

Elimination Reactions Involving Diphenylpropane Structures

Derivatives of this compound, particularly those with a suitable leaving group on the propane chain, can undergo elimination reactions to form alkenes. mgscience.ac.in The most common mechanisms for such reactions are the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. slideshare.net

The E2 reaction is a one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. mgscience.ac.in This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. mgscience.ac.inaskthenerd.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. askthenerd.com

The E1 reaction, in contrast, is a two-step process. mgscience.ac.in The first step involves the departure of the leaving group to form a carbocation intermediate. This is the slow, rate-determining step. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. mgscience.ac.in

The stereochemistry of the starting material can significantly influence the stereochemistry of the resulting alkene in E2 reactions. askthenerd.com For example, the E2 elimination of (1R,2R)-1-bromo-1,2-diphenylpropane yields (Z)-1,2-diphenyl-1-propene, while its diastereomer, (1S,2R)-1-bromo-1,2-diphenylpropane, gives the (E)-alkene. askthenerd.com This stereospecificity is a direct consequence of the requirement for an anti-periplanar transition state. askthenerd.comchegg.com

The table below compares the key features of E1 and E2 elimination reactions.

| Feature | E1 Reaction | E2 Reaction |

| Mechanism | Two steps, via a carbocation intermediate | One step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Weak base is sufficient | Strong base is required |

| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) |

| Substrate Structure | Favored for tertiary > secondary halides | Favored for tertiary > secondary > primary halides |

This table provides a comparative overview of the E1 and E2 elimination reaction mechanisms.

Bimolecular Elimination (E2) Mechanisms and Stereochemistry

The bimolecular elimination (E2) reaction is a single-step, concerted process where a base removes a proton (H) and a leaving group (X) departs simultaneously, leading to the formation of a double bond. libretexts.org This mechanism is highly stereospecific, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene. youtube.com The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base. libretexts.orgmasterorganicchemistry.com

For derivatives of diphenylpropane, such as 1-bromo-1,2-diphenylpropane, the E2 reaction demonstrates strict stereochemical control. The mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. askthenerd.comscribd.com This means the H and the leaving group must be in the same plane but on opposite sides of the carbon-carbon bond. askthenerd.com

This geometric constraint has significant consequences for the product's configuration. For example:

The erythro diastereomer of 1,2-diphenyl-1-bromopropane undergoes anti-elimination to exclusively yield the Z-isomer of 1,2-diphenyl-1-propene. mgscience.ac.in

Conversely, the threo diastereomer yields the E-isomer as the product under the same conditions. youtube.commgscience.ac.in

This stereospecific outcome is a hallmark of the E2 mechanism and serves as strong evidence for the anti-periplanar transition state. mgscience.ac.in The reaction of (1R,2R)-1-bromo-1,2-diphenylpropane produces only (Z)-1,2-diphenyl-1-propene, while its diastereomer, (1S,2R)-1-bromo-1,2-diphenylpropane, yields only the (E)-alkene. askthenerd.com

| Starting Diastereomer | Required Conformation | Product Alkene |

|---|---|---|

| (1R,2R)-1-bromo-1,2-diphenylpropane (Erythro) | Anti-periplanar | (Z)-1,2-diphenyl-1-propene |

| (1S,2S)-1-bromo-1,2-diphenylpropane (Erythro) | Anti-periplanar | (Z)-1,2-diphenyl-1-propene |

| (1S,2R)-1-bromo-1,2-diphenylpropane (Threo) | Anti-periplanar | (E)-1,2-diphenyl-1-propene |

| (1R,2S)-1-bromo-1,2-diphenylpropane (Threo) | Anti-periplanar | (E)-1,2-diphenyl-1-propene |

Conformational Analysis in Elimination Pathways

The stereochemical outcome of E2 reactions is intrinsically linked to the conformational analysis of the substrate. For the elimination to proceed, the molecule must adopt a conformation that places the β-hydrogen and the leaving group in an anti-periplanar relationship. askthenerd.comscribd.com This corresponds to a staggered conformation, which is energetically more favorable than an eclipsed conformation. mgscience.ac.in

In the anti-periplanar (staggered) conformation, the dihedral angle between the C-H bond and the C-X (leaving group) bond is 180°. This alignment allows for efficient overlap of the developing p-orbitals as the sp³ hybridized carbons transition to an sp² state, facilitating the formation of the new π-bond. libretexts.orgaskthenerd.com

While a syn-periplanar conformation (0° dihedral angle) could theoretically lead to elimination, it requires the molecule to be in a higher-energy eclipsed state. mgscience.ac.in Therefore, anti-elimination is the overwhelmingly preferred pathway. masterorganicchemistry.commgscience.ac.in In cyclic systems like cyclohexane (B81311) derivatives, this requirement means the hydrogen and the leaving group must both be in axial positions (a trans-diaxial arrangement) for the E2 reaction to occur efficiently. scribd.com

Catalytic Reaction Mechanisms Involving this compound Intermediates

In the presence of solid acid catalysts like zeolites, this compound species are not the initial reactants but rather key intermediates in complex hydrocarbon transformations such as transalkylation.

Zeolite-Catalyzed Transalkylation Mechanisms

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them highly effective catalysts in the petrochemical industry. osti.govmdpi.com In the transalkylation of iso-propylbenzene (cumene) with toluene, research has shown that the reaction does not proceed through a simple direct transfer. Instead, it follows a bimolecular, diphenylpropane-mediated pathway. researchgate.netacs.orgfigshare.com

This mechanism involves the formation of diphenylpropane-type species within the zeolite pores. These intermediates are formed from the reaction of the initial aromatic compounds and subsequently participate in a catalytic cycle that produces the final products. researchgate.netacs.org The pore architecture of the specific zeolite used (e.g., H-beta, H-UZM-35) can influence the formation and reactivity of these intermediates. researchgate.netfigshare.com

Role of Monomethylated and Dimethylated this compound Species as Intermediates

Detailed analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) on used zeolite catalysts has provided direct evidence for the specific intermediates involved. In the bimolecular transalkylation of iso-propylbenzene with toluene, monomethylated this compound species have been identified as the primary reaction intermediates. researchgate.netacs.orgfigshare.com

Furthermore, studies have observed the intrazeolitic accumulation of dimethylated this compound and 2-methylphenyl-2-iso-propylphenylpropane species. acs.orgfigshare.comdatapdf.com The formation of these different diphenylpropane derivatives supports a repetitive bimolecular reaction mechanism where these intermediates are crucial for the consumption of reactants (toluene and iso-propylbenzene) and the formation of products. acs.orgfigshare.com

| Intermediate Type | Role in Reaction Mechanism | Method of Detection |

|---|---|---|

| Monomethylated this compound | Main reaction intermediates in the bimolecular pathway. researchgate.netacs.org | GC-MS analysis of used zeolite catalysts. researchgate.netacs.org |

| Dimethylated this compound | Involved in the formation of tolylpropanylium cations and the repetitive catalytic cycle. acs.orgfigshare.com | GC-MS analysis of used zeolite catalysts. acs.orgfigshare.com |

| 2-methylphenyl-2-iso-propylphenylpropane | Contributes to the simultaneous consumption and production of reactants. acs.orgfigshare.com | GC-MS analysis of used zeolite catalysts. acs.orgfigshare.com |

Density Functional Theory (DFT) in Elucidating Zeolite Catalysis

Density Functional Theory (DFT) is a powerful computational quantum mechanics modeling method used to investigate the properties of atoms, molecules, and solids. nih.govrsc.org In the context of zeolite catalysis, DFT calculations have been instrumental in supporting and elucidating the proposed reaction mechanisms that are difficult to observe experimentally. researchgate.netacs.orgfigshare.com

Researchers have used DFT to:

Confirm Intermediates: Calculations can determine the stability of proposed intermediates, such as the monomethylated and dimethylated this compound species, confirming them as local energy minima on the potential energy surface. researchgate.net

Model Transition States: DFT helps in modeling the transition states of the reaction steps, providing insights into the energy barriers and kinetics of the catalytic cycle. mdpi.com

Understand Confinement Effects: The calculations can model how the zeolite's pore structure constrains the reactants and intermediates, influencing the reaction pathway and selectivity. osti.govrsc.org

The results from DFT calculations have lent strong theoretical support to the experimentally observed formation of various diphenylpropane species, validating the proposed bimolecular, repetitive mechanism for transalkylation reactions in zeolites. acs.orgfigshare.com

Theoretical and Computational Chemistry of 2,2 Diphenylpropane

Quantum Mechanical Calculations of 2,2-Diphenylpropane Conformational Dynamics

Quantum mechanical calculations are crucial for understanding the molecular motions of this compound, which serves as a model for segments of larger polymers like bisphenol A polycarbonate (BPAPC). researchgate.netresearchgate.net These calculations help in characterizing molecular motions tied to relaxation behaviors observed through methods like dynamic mechanical spectroscopy (DMS). researchgate.net

Intrachain Rotations and Energy Barriers

Detailed quantum mechanical calculations have been performed on this compound to understand the energy barriers associated with various internal rotations. researchgate.netresearchgate.net These calculations, often using techniques like the Partial Retention of Diatomic Differential Overlap (PRDDO), provide insights into the flexibility of the molecule. researchgate.netresearchgate.net

One of the key rotational motions studied is that of the methyl groups. The energy barrier for the rotation of the methyl groups in this compound has been calculated to be approximately 6.6 kcal/mol. researchgate.netresearchgate.net

Phenyl Ring Oscillations and Flip Barriers

The dynamics of the two phenyl rings are a significant aspect of the conformational flexibility of this compound. Quantum mechanical studies have estimated the energy required for different types of phenyl ring movements. researchgate.netresearchgate.net

Low-energy oscillations of the phenyl rings, involving movement of about ±30°, require a relatively small amount of energy, calculated to be around 3 kcal/mol. researchgate.netresearchgate.net However, a complete 180° flip of the phenyl rings attached to the isopropylidene group faces a much higher energy barrier, estimated to be in the range of 9-10 kcal/mol. researchgate.netresearchgate.net In glassy bisphenol A polycarbonate, the activation energy for this flip is experimentally determined to be about 12 kcal/mol. researchgate.net

Table 1: Calculated Energy Barriers for Conformational Changes in this compound

| Motion | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Methyl Group Rotation | ~6.6 researchgate.netresearchgate.net |

| Phenyl Ring Oscillation (±30°) | ~3 researchgate.netresearchgate.net |

| Phenyl Ring 180° Flip | 9-10 researchgate.netresearchgate.net |

Relationship to Macroscopic Polymer Properties

The conformational dynamics of this compound, as a representative segment, have a direct correlation with the macroscopic properties of polymers like polycarbonates. researchgate.netresearchgate.net The energy barriers for internal rotations and phenyl ring flips at the molecular level are related to the relaxation temperatures observed in dynamic mechanical spectroscopy of these polymers. researchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of this compound in complex environments, such as in solution or interacting with biological macromolecules. nih.govacs.orgnih.gov These simulations model the atomic-level forces and movements over time, offering insights into binding processes and solvation phenomena.

Ligand-Protein Binding Dynamics

Atomistic MD simulations have been employed to investigate the binding of this compound (referred to as BPA-D in some studies) to proteins, such as the human estrogen-related receptor γ (ERRγ). nih.govacs.orgnih.gov These studies aim to understand the structural and energetic aspects of the ligand-protein interaction. nih.govacs.orgnih.gov

Simulations have shown that while this compound can fit into the ligand-binding domain of ERRγ, its binding affinity is considerably lower than that of its hydroxylated derivatives like bisphenol A (BPA). nih.govnih.gov The binding of this compound does not induce significant conformational changes in the protein, such as in the helix 12 region, which is crucial for transcriptional activity. nih.gov

Free Energy Calculations of Solvation and Binding

Free energy calculations, often using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to quantify the thermodynamics of solvation and protein binding. nih.govacs.org

The calculated free energy of solvation for this compound is approximately -3.06 kcal/mol. nih.govacs.org This value indicates the energy released when the molecule is transferred from a vacuum to a solvent.

When it comes to protein binding, both in a vacuum and in an aqueous solution, the calculated free binding energies for this compound to ERRγ are significantly less favorable compared to molecules like BPA. nih.gov This difference is largely attributed to the interactions between the ligand and the solvent, as well as between the protein and the solvent. nih.govacs.org The less favorable binding energy of this compound correlates with experimental observations where no significant binding affinity was detected for the this compound/ERRγ complex. nih.govnih.gov

Table 2: Calculated Free Energies Related to this compound

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Free Energy of Solvation (ΔG) | -3.06 nih.govacs.org |

| Free Energy of Binding to ERRγ (in vacuum, relative) | 17 kcal/mol less favorable than Bisphenol A nih.gov |

| Free Energy of Binding to ERRγ (in aqueous solution) | Less favorable than Bisphenol A nih.govacs.org |

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules like this compound. ua.ptnih.gov DFT methods allow for the accurate calculation of molecular geometries, reaction energies, and spectroscopic properties, providing insights that are complementary to experimental data. mdpi.com By solving the Kohn-Sham equations, DFT can model the behavior of many-body systems, making it suitable for studying complex organic molecules. mdpi.com Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-31G* or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. rsc.org

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the energy barriers associated with transition states. acs.orgwolfram.com For reactions involving this compound and its derivatives, DFT can map out potential energy surfaces to determine the most favorable reaction pathways.

Research on related aromatic hydrocarbons has demonstrated the utility of DFT in understanding catalytic processes. For instance, in the zeolite-catalyzed disproportionation of iso-propylbenzene, DFT calculations have supported the identification of this compound derivatives as key reaction intermediates. researchgate.net These studies propose a bimolecular, diphenylpropane-mediated reaction pathway. researchgate.net The calculations help to ascertain the stability of proposed intermediates and the feasibility of the transition states connecting them. researchgate.net

The general methodology involves:

Optimizing the geometries of reactants, products, and any proposed intermediates and transition states. acs.org

Performing frequency calculations to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). acs.org

Calculating the intrinsic reaction coordinate (IRC) to verify that a transition state connects the correct reactant and product minima on the potential energy surface. acs.org

These computational approaches can predict activation energies and reaction kinetics, offering a detailed view of the reaction mechanism at a molecular level. sciepub.com For example, DFT has been used to study the biotransformation of the structurally related bisphenol A (BPA) by cytochrome P450 enzymes, detailing pathways such as aromatic hydroxylation and phenol (B47542) activation. acs.org Similar methodologies could be applied to predict the metabolic fate or degradation pathways of this compound.

Table 1: Representative DFT Functionals and Basis Sets in Reaction Mechanism Studies

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimizations and frequency calculations for organic molecules. researchgate.net |

| M06-2X | 6-311++G(d,p) | Provides good accuracy for thermochemistry and barrier heights in reactions. acs.org |

| PBEPBE | 6-31G(d,p) | Used in studies of organometallic systems and catalytic reactions. scielo.br |

This table is interactive and provides examples of common computational methods.

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. DFT calculations are widely used for conformational analysis to identify the most stable spatial arrangements (conformers) of a molecule. researchgate.net This process typically involves a systematic or random search of the conformational space, followed by geometry optimization of the resulting structures to find local and global energy minima. rsc.org

For this compound, the rotational freedom around the C-C single bonds connecting the phenyl rings to the central propane (B168953) unit gives rise to various conformers. DFT can predict the relative energies of these conformers, and through a Boltzmann analysis, their populations at a given temperature can be estimated. acs.org

Furthermore, DFT is employed to predict spectroscopic properties, which can then be compared with experimental data for structure validation. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). rsc.orgscielo.br The accuracy of these predictions is highly sensitive to the quality of the optimized molecular geometry. scielo.br Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis) by modeling excited states. researchgate.netajrconline.org

Table 2: DFT Applications in Spectroscopic Analysis

| Spectroscopic Technique | DFT Method | Predicted Properties |

| NMR Spectroscopy | GIAO-DFT | ¹H and ¹³C chemical shifts, spin-spin couplings. rsc.org |

| UV-Vis Spectroscopy | TD-DFT | Electronic transition energies, oscillator strengths. researchgate.net |

| IR Spectroscopy | DFT | Vibrational frequencies and intensities. ajrconline.org |

This interactive table summarizes the use of DFT for predicting various spectroscopic data.

Prediction of Reaction Pathways and Transition States

Cheminformatics and Predictive Toxicology Modeling

Cheminformatics combines computational methods with chemical information to predict the properties of chemical substances, including their toxicological profiles. researchgate.net These in silico approaches are valuable for prioritizing chemicals for further testing and for gaining insights into their potential hazards without conducting animal studies. researchgate.net

Predictive toxicology modeling for this compound involves using computational tools to assess its potential to interact with biological targets and trigger adverse outcomes. Key approaches include molecular docking, pharmacophore modeling, and machine learning. researchgate.netwaocp.org These methods can rapidly screen compounds and suggest mechanistic hypotheses for experimental validation. researchgate.net

A significant area of investigation for compounds with a diphenylpropane scaffold is endocrine disruption. The structural analog, bisphenol A (BPA), is a known endocrine disruptor that binds to receptors such as the estrogen-related receptor-γ (ERRγ). researchgate.net Computational and experimental studies have been used to investigate the structural elements essential for this binding. Research shows that the phenol-hydroxyl groups of BPA are critical for its high binding affinity. researchgate.net When these hydroxyl groups are absent, as in the case of this compound, the binding activity is almost completely eliminated. researchgate.net One study found that this compound elicited only about 30% inhibition of [³H]BPA binding at a 1-µM concentration, whereas BPA achieved nearly complete inhibition at the same concentration. researchgate.net This highlights how computational models can pinpoint key molecular features responsible for toxicity.

Physiologically based toxicokinetic (PBTK) modeling is another computational approach used to predict the absorption, distribution, metabolism, and excretion of chemicals, which is crucial for assessing internal exposure and potential toxicity in target organs. acs.org

Structure-Activity Relationship (SAR) modeling is a fundamental principle in toxicology and drug discovery that links a molecule's chemical structure to its biological activity. collaborativedrug.com By analyzing how structural modifications affect a compound's properties, SAR models can be built to predict the activity of untested chemicals. collaborativedrug.comfrontiersin.org These models can be qualitative (SAR) or quantitative (QSAR). researchgate.net

For this compound and its derivatives, SAR analysis is crucial for understanding how different functional groups influence their toxicological profiles. The comparison between this compound and BPA is a classic example of a SAR. researchgate.net The addition of two hydroxyl groups in the para positions of the phenyl rings dramatically increases the compound's binding affinity to certain nuclear receptors. researchgate.netacs.org

A hypothetical SAR study on this compound derivatives might explore how substitutions on the phenyl rings or modifications to the propane linker affect properties like receptor binding, metabolic stability, or aquatic toxicity. rsc.org These models are often built using machine learning algorithms trained on datasets of compounds with known activities. frontiersin.org

Table 3: Structure-Activity Relationship of this compound vs. Bisphenol A

| Compound | Structure | Key Structural Difference | Biological Activity (Binding to ERRγ) |

| This compound | C₆H₅-C(CH₃)₂-C₆H₅ | Lacks hydroxyl groups | Almost completely inactive. researchgate.net |

| Bisphenol A (BPA) | HO-C₆H₄-C(CH₃)₂-C₆H₄-OH | Contains two para-hydroxyl groups | Potent ligand and binder. researchgate.net |

This interactive table illustrates the direct structure-activity relationship between this compound and its well-studied analog, BPA.

Polymer Chemistry and Materials Science Applications of 2,2 Diphenylpropane Derived Structures

Polycarbonate and Epoxy Resin Precursors and Monomers

2,2-Diphenylpropane, more commonly known as bisphenol A (BPA), and its derivatives are fundamental building blocks for two major classes of engineering plastics: polycarbonates and epoxy resins. mdpi.com The rigid aromatic structure imparted by the diphenylpropane unit is central to the desirable properties of these materials.

Polycarbonates derived from this compound are typically synthesized through the polycondensation of bisphenol A with phosgene (B1210022) or by a non-phosgene route involving the transesterification of diphenyl carbonate with bisphenol A. mdpi.comessentialchemicalindustry.org The latter method is considered more environmentally benign. mdpi.com The resulting polycarbonate, poly(bisphenol A carbonate), is known for its exceptional toughness, transparency, and heat resistance. essentialchemicalindustry.orggoogle.com

Epoxy resins are commonly formed through the reaction of bisphenol A with epichlorohydrin (B41342) in the presence of a basic catalyst. thescipub.comeconferenceseries.com This reaction produces diglycidyl ethers of bisphenol A (DGEBA), which are the most widely used epoxy resins. thescipub.comresearchgate.net These resins can be cured (cross-linked) by reacting with various hardeners, such as polyamines, to form a rigid, three-dimensional network with excellent adhesion, chemical resistance, and mechanical properties. econferenceseries.comresearchgate.net Hydroxyl-terminated adducts based on the diglycidyl ether of 4,4′-dihydroxy-2,2-diphenylpropane can also be synthesized for further modification and use in other polymer systems. rsc.org

Table 1: Synthesis of Polymers from this compound Derivatives

| Polymer/Resin | Precursors | Typical Synthesis Method | Key Properties |

|---|---|---|---|

| Poly(bisphenol A carbonate) | Bisphenol A, Diphenyl Carbonate | Melt Transesterification | High Toughness, Transparency, Heat Resistance |

| Epoxy Resin (DGEBA) | Bisphenol A, Epichlorohydrin | Polycondensation | High Adhesion, Chemical Resistance, Mechanical Strength |

To achieve polymers with well-defined architectures, molecular weights, and narrow dispersities, controlled polymerization techniques are employed. Ring-opening polymerization (ROP) is a significant method for producing polycarbonates from cyclic carbonate monomers. mdpi.comnih.gov This technique allows for precise control over the polymer's properties. mdpi.com While the ROP of five-membered cyclic carbonates can be challenging, six- or seven-membered rings polymerize more readily. mdpi.com Entropy-driven ROP (ED-ROP) is a specific type of ROP that enables the polymerization of macrocycles to form linear polymers. bham.ac.uk

Table 2: Controlled Polymerization of Diphenylpropane-Based Structures

| Polymerization Technique | Monomers/Initiators | Resulting Polymer | Controlled Parameters |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Cyclic Carbonates | Polycarbonates | Molecular Weight, Copolymer Composition, Structural Characteristics |

| Atom Transfer Radical Polymerization (ATRP) | Polycarbonate Macroinitiator, Vinyl Monomers | Block Copolymers | Molecular Weight, Block Length |

Synthesis of Polymers and Resins Utilizing Diphenylpropane Derivatives

Polyurethane Synthesis and Characterization

In the field of polyurethane chemistry, 4,4′-dihydroxy-2,2-diphenylpropane serves as a crucial chain extender or as a component in the synthesis of polyols, introducing rigidity and influencing the final properties of the polymer.

Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol. acs.orgwikipedia.org 4,4′-Dihydroxy-2,2-diphenylpropane, with its two hydroxyl groups, can react with isocyanate groups to form urethane (B1682113) linkages. researchgate.netresearchgate.net Its incorporation into the polymer backbone, often as part of the "hard segment," significantly impacts the material's properties. researchgate.net Research has shown that in reactions with aromatic isocyanates like 4,4'-diphenylmethane diisocyanate (MDI), the hydroxyl groups of 4,4′-dihydroxy-2,2-diphenylpropane are fully involved in the urethane formation. researchgate.netresearchgate.net

The properties of polyurethanes can be finely tuned by controlling the structure and content of the hard and soft segments. sci-hub.seresearchgate.net The length of the rigid segment, which is formed by the reaction of the diisocyanate and the chain extender (like 4,4′-dihydroxy-2,2-diphenylpropane), can be predetermined by adjusting the molar ratio of the isocyanate and hydroxyl groups. researchgate.netresearchgate.net

The isocyanate (NCO) index, which is the ratio of isocyanate groups to hydroxyl groups, is a critical parameter. researchgate.netmdpi.com An excess of isocyanate can lead to the formation of isocyanurate rings through the trimerization of isocyanate groups, which introduces cross-linking and increases the rigidity and thermal stability of the polyurethane. researchgate.net By varying the NCO index, both the length of the rigid polyurethane segments and the concentration of the isocyanurate component within the polymer matrix can be controlled. researchgate.netresearchgate.net

Table 3: Effect of NCO/OH Ratio on Polyurethane Properties

| NCO/OH Ratio | Effect on Rigid Segment | Effect on Isocyanurate Content | Impact on Polymer Properties |

|---|---|---|---|

| Increased | Longer rigid segments | Increased | Higher rigidity, improved thermal stability |

| Decreased | Shorter rigid segments | Decreased | Increased flexibility |

The properties of polyurethanes can be further enhanced by incorporating metal complexes. aip.orgresearchgate.net Framed aromatic polyurethanes synthesized from 4,4′-dihydroxy-2,2-diphenylpropane and diisocyanates can be modified with metal complexes, such as those derived from iron(III) chloride. core.ac.uk This modification can lead to significant changes in the physicochemical properties of the material. aip.org For example, the introduction of metal complexes can lead to a dramatic decrease in the electrical resistance of the polyurethane. aip.org The metal ions can form coordination complexes within the polymer matrix, creating pathways for electrical conductivity. aip.org Studies have shown that modifying polyurethanes with metal complexes can also enhance their mechanical characteristics and thermal stability. core.ac.uk The presence of metal ions can also impart antimicrobial properties to the polyurethane. dovepress.com

Control of Rigid Segment Length and Isocyanurate Content

Degradation and Stability of this compound-Based Polymers

Polymers derived from this compound, most notably bisphenol A (BPA)-based polymers like polycarbonates and epoxy resins, are valued for their mechanical properties and thermal stability. However, under thermal stress, these polymers undergo degradation through complex chemical reactions that influence their service life and recyclability.

Thermal Degradation Pathways and Mechanisms

The thermal degradation of this compound-based polymers, such as polycarbonate (PC), is a multifaceted process initiated by the presence of weak links within the polymer chain. researchgate.net The degradation of PC is observed to start at temperatures around 300°C, with the primary decomposition process occurring at approximately 460°C. researchgate.net The main degradation pathway is believed to follow a chain scission mechanism. researchgate.net

Key degradation mechanisms include: